Choline fenofibrate

Catalog No.
S523595
CAS No.
856676-23-8
M.F
C22H28ClNO5
M. Wt
421.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Choline fenofibrate

CAS Number

856676-23-8

Product Name

Choline fenofibrate

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;2-hydroxyethyl(trimethyl)azanium

Molecular Formula

C22H28ClNO5

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C17H15ClO4.C5H14NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6(2,3)4-5-7/h3-10H,1-2H3,(H,20,21);7H,4-5H2,1-3H3/q;+1/p-1

InChI Key

JWAZHODZSADEHB-UHFFFAOYSA-M

SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C[N+](C)(C)CCO

Solubility

Soluble in DMSO, not in water

Synonyms

ABT-335; ABT 335; ABT335; HIP0901; HIP-0901; HIP 0901; Choline fenofibrate; Trilipix. Fibricor; fenofibric acid.

Canonical SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C[N+](C)(C)CCO

Description

The exact mass of the compound Choline fenofibrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Isobutyrates - Fibric Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Combination Therapy in Cardiovascular Disease

Cocrystallization to Improve Solubility and Bioavailability

Treatment of Primary Hypercholesterolemia or Mixed Dyslipidemia

Treatment of Severe Hypertriglyceridemia

Treatment of Fredrickson Type IV and V Hypertriglyceridemia

Improving Drug Solubility and Bioavailability

Choline fenofibrate is a choline salt of fenofibric acid, classified as a lipid-lowering agent. It is primarily utilized in the treatment of dyslipidemia, particularly for lowering triglycerides and increasing high-density lipoprotein cholesterol levels. This compound is notable for its hydrophilic properties, which enhance its gastrointestinal absorption compared to traditional formulations of fenofibrate, making it a more bioavailable option for patients .

Fenofibric acid, the active component of choline fenofibrate, is believed to work by increasing the activity of lipoprotein lipase, an enzyme that breaks down triglycerides (fats) in the blood []. It might also decrease the production of triglycerides by the liver [].

As choline fenofibrate is under development, information on its safety profile is limited. However, fenofibric acid, its active component, can cause side effects like muscle pain, nausea, and digestive issues []. More research is needed to determine the safety profile of choline fenofibrate.

Choline fenofibrate undergoes hydrolysis in the gastrointestinal tract to yield fenofibric acid, the active metabolite responsible for its therapeutic effects. This reaction allows for immediate bioavailability without the need for extensive hepatic metabolism . The chemical structure can be represented as follows:

  • IUPAC Name: (2-hydroxyethyl)trimethylazanium 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
  • Chemical Formula: C22H28ClNO5

The compound exhibits significant interactions with biological membranes due to its amphiphilic nature, allowing it to effectively penetrate lipid layers and exert its effects on lipid metabolism .

Choline fenofibrate activates peroxisome proliferator-activated receptor alpha (PPAR-alpha), leading to increased lipolysis and elimination of triglyceride-rich particles from plasma. This mechanism reduces elevated low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels . Clinical studies have shown that it effectively lowers triglyceride levels by approximately 34% after 12 weeks of treatment, comparable to micronized fenofibrate .

The synthesis of choline fenofibrate involves several steps:

  • Formation of Fenofibric Acid: Starting from 4-chlorophenyl(4-hydroxyphenyl)methanone, it reacts with isopropyl-2-bromo-2-methylpropanoate in the presence of a base (e.g., potassium carbonate) to form fenofibric acid.
  • Salt Formation: Fenofibric acid is then reacted with choline chloride to form choline fenofibrate through an acid-base reaction, resulting in improved solubility and bioavailability .

Choline fenofibrate is primarily indicated for:

  • Treatment of severe hypertriglyceridemia
  • Management of primary hyperlipidemia
  • Addressing mixed dyslipidemia conditions

Its unique formulation allows it to be co-administered with statins without significant risk of drug interactions, making it a preferred choice in patients requiring combination therapy .

Choline fenofibrate has been shown to have a lower potential for pharmacokinetic interactions compared to other fibrates, such as gemfibrozil. This minimizes the risk of adverse effects like rhabdomyolysis when used alongside statins . Studies indicate that it maintains efficacy while being well-tolerated in diverse patient populations, supporting its safety profile in clinical settings .

Choline fenofibrate is part of a broader class of fibrates, which includes several similar compounds. A comparison highlights its unique properties:

Compound NameMechanism of ActionBioavailabilityHydrophilicityApproved for Statin Use
Choline FenofibratePPAR-alpha activationHighHighYes
FenofibratePPAR-alpha activationModerateLowNo
GemfibrozilPPAR-alpha activationModerateLowNo
BezafibratePPAR-alpha activationLowModerateNo

Uniqueness: Choline fenofibrate stands out due to its enhanced solubility and bioavailability, making it effective even at lower doses compared to traditional fibrates. Its approval for use alongside statins further distinguishes it within this class of medications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

421.1656007 g/mol

Monoisotopic Mass

421.1656007 g/mol

Heavy Atom Count

29

Appearance

White to light yellow solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4BMH7IZT98

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 50 of 52 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (96%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 (98%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Choline Fenofibrate is a choline formulation of fenofibrate, a synthetic phenoxy-isobutyric acid derivate and prodrug with antihyperlipidemic activity.

ATC Code

C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AB - Fibrates
C10AB11 - Choline fenofibrate

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

856676-23-8

Wikipedia

Choline fenofibrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Kim KS, Kim JH, Jin SG, Kim DW, Kim DS, Kim JO, Yong CS, Cho KH, Li DX, Woo JS, Choi HG. Effect of magnesium carbonate on the solubility, dissolution and oral bioavailability of fenofibric acid powder as an alkalising solubilizer. Arch Pharm Res. 2016 Apr;39(4):531-8. doi: 10.1007/s12272-015-0701-9. Epub 2016 Mar 18. PubMed PMID: 26992922.
2: Patel P, Barkate H. Comparison of efficacy and safety of choline fenofibrate (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population. Indian J Endocrinol Metab. 2016 Jan-Feb;20(1):67-71. doi: 10.4103/2230-8210.172243. PubMed PMID: 26904471; PubMed Central PMCID: PMC4743387.
3: Kim KS, Jin SG, Mustapha O, Yousaf AM, Kim DW, Kim YH, Kim JO, Yong CS, Woo JS, Choi HG. Novel fenofibric acid-loaded controlled release pellet bioequivalent to choline fenofibrate-loaded commercial product in beagle dogs. Int J Pharm. 2015 Jul 25;490(1-2):273-80. doi: 10.1016/j.ijpharm.2015.05.059. Epub 2015 May 27. PubMed PMID: 26024820.
4: Lever M, McEntyre CJ, George PM, Slow S, Chambers ST, Foucher C. Fenofibrate causes elevation of betaine excretion but not excretion of other osmolytes by healthy adults. J Clin Lipidol. 2014 Jul-Aug;8(4):433-40. doi: 10.1016/j.jacl.2014.04.001. Epub 2014 Apr 16. PubMed PMID: 25110225.
5: Davidson MH, Rosenson RS, Maki KC, Nicholls SJ, Ballantyne CM, Mazzone T, Carlson DM, Williams LA, Kelly MT, Camp HS, Lele A, Stolzenbach JC. Effects of fenofibric acid on carotid intima-media thickness in patients with mixed dyslipidemia on atorvastatin therapy: randomized, placebo-controlled study (FIRST). Arterioscler Thromb Vasc Biol. 2014 Jun;34(6):1298-306. doi: 10.1161/ATVBAHA.113.302926. Epub 2014 Apr 17. PubMed PMID: 24743431.
6: Jha P, Claudel T, Baghdasaryan A, Mueller M, Halilbasic E, Das SK, Lass A, Zimmermann R, Zechner R, Hoefler G, Trauner M. Role of adipose triglyceride lipase (PNPLA2) in protection from hepatic inflammation in mouse models of steatohepatitis and endotoxemia. Hepatology. 2014 Mar;59(3):858-69. doi: 10.1002/hep.26732. Epub 2014 Jan 28. PubMed PMID: 24002947.
7: Davidson M, Rosenson RS, Maki KC, Nicholls SJ, Ballantyne CM, Setze C, Carlson DM, Stolzenbach J. Study design, rationale, and baseline characteristics: evaluation of fenofibric acid on carotid intima-media thickness in patients with type IIb dyslipidemia with residual risk in addition to atorvastatin therapy (FIRST) trial. Cardiovasc Drugs Ther. 2012 Aug;26(4):349-58. doi: 10.1007/s10557-012-6395-z. PubMed PMID: 22622962; PubMed Central PMCID: PMC3407355.
8: Sisková K, Bilka F, Adameová A, Balazová A, Mydla M, Pauliková I. Influence of lipid imbalance on butyrylcholinesterase activity and biotransformation efficiency. Pharmazie. 2012 Apr;67(4):345-50. PubMed PMID: 22570941.
9: Campbell J, Mohiuddin SM. The role of a new formulation of fenofibric acid in the treatment of mixed dyslipidemia in type 2 diabetes. Drugs Today (Barc). 2010 Oct;46(10):757-64. doi: 10.1358/dot.2010.46.10.1519652. Review. PubMed PMID: 21076712.
10: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Dec;31(10):661-700. PubMed PMID: 20140276.
11: Chanda D, Lee CH, Kim YH, Noh JR, Kim DK, Park JH, Hwang JH, Lee MR, Jeong KH, Lee IK, Kweon GR, Shong M, Oh GT, Chiang JY, Choi HS. Fenofibrate differentially regulates plasminogen activator inhibitor-1 gene expression via adenosine monophosphate-activated protein kinase-dependent induction of orphan nuclear receptor small heterodimer partner. Hepatology. 2009 Sep;50(3):880-92. doi: 10.1002/hep.23049. PubMed PMID: 19593819; PubMed Central PMCID: PMC2737064.
12: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 May;31(4):263-98. PubMed PMID: 19557204.
13: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Apr;31(3):183-226. PubMed PMID: 19536362.
14: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Mar;31(2):107-46. PubMed PMID: 19455266.
15: Zhu T, Awni WM, Hosmane B, Kelly MT, Sleep DJ, Stolzenbach JC, Wan K, Chira TO, Pradhan RS. ABT-335, the choline salt of fenofibric acid, does not have a clinically significant pharmacokinetic interaction with rosuvastatin in humans. J Clin Pharmacol. 2009 Jan;49(1):63-71. doi: 10.1177/0091270008325671. Epub 2008 Oct 24. PubMed PMID: 18952910.
16: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 May;30(4):313-31. PubMed PMID: 18773127.
17: Cong WN, Tao RY, Tian JY, Liu GT, Ye F. The establishment of a novel non-alcoholic steatohepatitis model accompanied with obesity and insulin resistance in mice. Life Sci. 2008 May 7;82(19-20):983-90. doi: 10.1016/j.lfs.2008.01.022. Epub 2008 Mar 4. PubMed PMID: 18417155.
18: Naderali EK, Fatani S. The effects of fenofibrate on metabolic and vascular changes induced by chocolate-supplemented diet in the rat. Eur J Pharmacol. 2005 Oct 3;521(1-3):99-104. Epub 2005 Sep 13. PubMed PMID: 16165124.

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